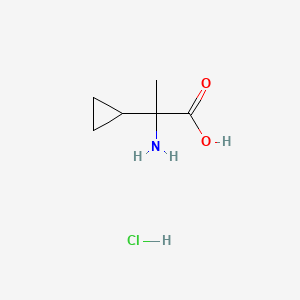

2-Amino-2-cyclopropylpropanoic acid HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-cyclopropylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTPHSLKVQNBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Amino-2-cyclopropylpropanoic acid hydrochloride (CAS No. 88807-89-0). As a non-proteinogenic, conformationally constrained amino acid, this compound serves as a valuable building block in medicinal chemistry and peptide design. Its unique structure, featuring a quaternary α-carbon substituted with a cyclopropyl ring, imparts significant steric hindrance and rigidity, which are desirable traits for modulating the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide details its molecular structure, physicochemical properties, a representative synthetic pathway, analytical characterization methods, and key considerations for its handling and application in research and development.

Molecular Structure and Stereochemistry

2-Amino-2-cyclopropylpropanoic acid hydrochloride possesses a unique molecular architecture centered around a chiral quaternary α-carbon. This central carbon is bonded to four distinct substituents: an amino group (protonated as an ammonium chloride salt), a carboxylic acid, a methyl group, and a cyclopropyl ring.

The presence of the three-membered cyclopropane ring is the most defining feature. This small, strained carbocycle introduces significant conformational rigidity in proximity to the peptide backbone when incorporated.[1][2] This rigidity can lock a peptide into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and enhancing proteolytic stability.[3][4] The compound is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility, making it more convenient for handling and use in various synthetic and biological applications.[5][6]

Caption: Structure of 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride.

Physicochemical Properties

The key physicochemical properties are summarized below. These data are essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 88807-89-0 | [7][8][9][10] |

| Molecular Formula | C₆H₁₂ClNO₂ | [7][8] |

| Molecular Weight | 165.62 g/mol | [8][9] |

| Synonyms | Cyclopropaneacetic acid, α-amino-α-methyl-, hydrochloride | [7] |

| Purity (Typical) | ≥95% - 96% | [7][9] |

| Storage Temp. | Inert atmosphere, room temperature | [8] |

Representative Synthesis and Purification

While various proprietary methods exist, a plausible and efficient route for the synthesis of α,α-disubstituted amino acids like 2-amino-2-cyclopropylpropanoic acid is via a modified Strecker synthesis.[11][12] This classic multicomponent reaction offers a direct approach from a ketone precursor.[13]

Caption: Representative workflow for the synthesis of the target compound.

Experimental Protocol: Modified Strecker Synthesis

Step 1: Formation of 2-Amino-2-cyclopropylpropanenitrile

-

In a well-ventilated fume hood, a flask is charged with an aqueous solution of ammonium chloride (1.2 eq.) and potassium cyanide (1.1 eq.). The mixture is cooled in an ice bath to 0-5 °C.

-

Causality: The reaction is exothermic and generates toxic HCN in situ. Low temperature controls the reaction rate and minimizes the volatilization of HCN.

-

-

Cyclopropyl methyl ketone (1.0 eq.) is added dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

The reaction is sealed and stirred at room temperature for 24-48 hours, monitoring by TLC or GC for the disappearance of the ketone.

-

Upon completion, the organic layer containing the α-aminonitrile is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Self-Validation: The crude aminonitrile can be quickly analyzed by ¹H NMR to confirm the disappearance of the ketone's methyl singlet and the appearance of a new methyl singlet at a different chemical shift, confirming conversion before proceeding.

-

Step 2: Hydrolysis to 2-Amino-2-cyclopropylpropanoic Acid HCl

-

The crude α-aminonitrile from Step 1 is added to a round-bottom flask containing concentrated hydrochloric acid (5-10 eq.).

-

Causality: A large excess of strong acid is required to drive the complete hydrolysis of the sterically hindered nitrile to a carboxylic acid and to ensure the final product is isolated as the stable hydrochloride salt.

-

-

The mixture is heated to reflux (typically 80-100 °C) for 12-24 hours. The reaction progress is monitored by the cessation of ammonia evolution or by LC-MS analysis of aliquots.

-

After cooling to room temperature, the solution is concentrated under vacuum to remove excess HCl and water, yielding the crude solid product.

Step 3: Purification

-

The crude solid is purified by recrystallization. A common solvent system is a mixture of ethanol and diethyl ether. The crude product is dissolved in a minimal amount of hot ethanol, and ether is added dropwise until persistent turbidity is observed.

-

Causality: The product is soluble in polar ethanol but less soluble in nonpolar ether. This differential solubility allows for the selective crystallization of the desired amino acid salt, leaving impurities behind in the mother liquor.

-

-

The solution is allowed to cool slowly to room temperature and then placed in a refrigerator (4 °C) to maximize crystal formation.

-

The resulting crystals are collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the pure 2-Amino-2-cyclopropylpropanoic acid hydrochloride.

-

Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, MS) as detailed in the following section.

-

Analytical Characterization

Confirming the identity and purity of the final compound is critical. The following are expected spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be distinctive.

-

Cyclopropyl Protons: A complex multiplet pattern in the upfield region (approx. 0.4-1.0 ppm) is characteristic of the strained cyclopropyl ring protons.[14]

-

Methyl Protons: A sharp singlet corresponding to the three methyl protons (approx. 1.5-1.7 ppm).

-

Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield (approx. 8.0-9.0 ppm in DMSO-d₆), which is exchangeable with D₂O.[15][16]

-

Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>10 ppm), and may not always be observed depending on the solvent and concentration.

-

-

FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups.[17]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500-3300 cm⁻¹.

-

N-H Stretch (Ammonium Salt): A broad, strong band centered around 3000-3200 cm⁻¹, often superimposed on the O-H stretch.[18][19]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700-1730 cm⁻¹.

-

N-H Bend (Ammonium): A characteristic bend around 1500-1600 cm⁻¹.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used for analysis.

-

In positive ion mode, the spectrum will show the molecular ion of the free base ([M+H]⁺). For C₆H₁₁NO₂, the expected monoisotopic mass is 129.08 Da, so the primary ion observed would be at m/z 130.1.[20]

-

A common and diagnostic fragmentation pathway for α-amino acids is the loss of the carboxyl group as CO₂ and H₂O (a net loss of 45 Da), which would result in a significant fragment ion at m/z 84.1.[21][22]

-

Reactivity, Stability, and Handling

-

Reactivity: The primary points of reactivity are the amino and carboxylic acid functional groups. The amino group can act as a nucleophile in acylation or alkylation reactions (after deprotection to the free amine). The carboxylic acid is suitable for esterification or standard peptide coupling reactions (e.g., using EDC, HATU) to incorporate the residue into a peptide chain. The cyclopropyl group itself is generally robust under standard synthetic conditions but can be susceptible to ring-opening under harsh hydrogenation or strongly acidic conditions at high temperatures.

-

Stability and Storage: As a hydrochloride salt, the compound is a crystalline solid that is significantly more stable than its free amine counterpart.[6] However, it can be hygroscopic.

-

Recommended Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[8][23]

-

Solution Stability: While stable as a solid, amino acids in acidic aqueous solutions can degrade over time. For quantitative applications, fresh solutions are recommended, or stability studies should be performed.[24][25]

-

Applications in Research and Drug Development

The unique structural features of 2-Amino-2-cyclopropylpropanoic acid make it a highly valuable tool for drug discovery professionals.

-

Conformationally Constrained Peptidomimetics: Its primary application is as a building block for peptides and peptidomimetics.[26] The rigid cyclopropyl group helps to pre-organize the peptide backbone, which can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.[27][28]

-

Improved Pharmacokinetic Properties: The steric bulk of the quaternary center and the metabolic robustness of the cyclopropyl ring can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of the resulting peptide therapeutic.[1][29]

-

Novel Scaffolds: Cyclopropane-containing compounds are increasingly found in preclinical and clinical drug candidates across a range of therapeutic areas, highlighting the utility of this motif in designing novel bioactive molecules.[30][31]

References

-

Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-98. [Link]

-

Cabezas, M. D., & Satterthwait, A. C. (2009). Constrained Peptides as Miniature Protein Structures. Journal of Amino Acids, 2010, 810134. [Link]

-

Carote-Gomes, M. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery Today. [Link]

-

Wang, H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

-

Stenstrom, K. (n.d.). This compound, 96% Purity, C6H12ClNO2, 1 gram. Stenstrom Group. [Link]

-

PeptiDream Inc. (2018). Constrained Peptides in Drug Discovery and Development. PeptiDream Technical Report. [Link]

-

Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

-

News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

-

A-Z Chemical. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]

-

ResearchGate. (n.d.). Strecker Amino Acid Synthesis. [Link]

-

AK Lectures. (n.d.). Strecker Synthesis. [Link]

-

Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. [Link]

-

Pangoo.biz. (n.d.). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

-

Junk, G., & Svec, H. (n.d.). The Mass Spectra of the a-,Amino Acids. OSTI.GOV. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability. [Link]

-

AccelaChem. (n.d.). 88807-89-0, 2-amino-2-cyclopropylpropanoic acid hydrochloride. [Link]

-

Klotz, I. M., & Gruen, D. M. (1951). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society. [Link]

-

Advanced Technology & Industrial Co., Ltd. (n.d.). Product Search Result. [Link]

-

Arctom. (n.d.). CAS NO. 88807-89-0 | this compound. [Link]

-

A-Z Chemical. (n.d.). The Biological Significance of Cyclopropane-Containing Amino Acids. [Link]

-

A-Z Chemical. (n.d.). 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications. [Link]

-

PubChem. (n.d.). (2R)-2-amino-2-cyclopropylpropanoic acid. National Center for Biotechnology Information. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Infrared and Raman spectroscopy and DFT calculations of DL amino acids: Valine and lysine hydrochloride. [Link]

-

Paolantoni, M., et al. (2009). Hydration of amino acids: FTIR spectra and molecular dynamics studies. Journal of Molecular Structure, 935(1-3), 29-37. [Link]

-

ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. [Link]

-

Kim, H., et al. (2014). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of AOAC International, 97(5), 1365-9. [Link]

-

Reddit. (2024). FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. r/chemistry. [Link]

-

Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Journal of Undergraduate Research. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

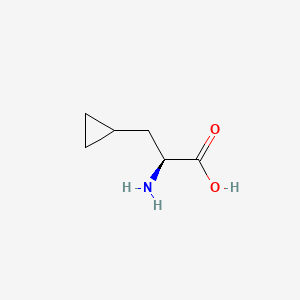

PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid. National Center for Biotechnology Information. [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [Link]

-

Wiberg, K. B., et al. (1962). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]

-

De Meijere, A., et al. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Angewandte Chemie International Edition, 51(35), 8865-8869. [Link]

-

Rowell, G. A., et al. (1983). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. Drug Intelligence & Clinical Pharmacy, 17(1), 19-23. [Link]

-

Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 792–795. [Link]

-

ResearchGate. (n.d.). Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]

-

Balaram, P. (n.d.). Proton NMR studies of peptide conformations. Indian Academy of Sciences. [Link]

-

Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube. [Link]

-

Wang, Z., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biosynth.com [biosynth.com]

- 4. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 5. quora.com [quora.com]

- 6. nbinno.com [nbinno.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 88807-89-0|2-Amino-2-cyclopropylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 9. 88807-89-0,2-amino-2-cyclopropylpropanoic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. arctomsci.com [arctomsci.com]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. news-medical.net [news-medical.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ias.ac.in [ias.ac.in]

- 16. m.youtube.com [m.youtube.com]

- 17. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. (2R)-2-amino-2-cyclopropylpropanoic acid | C6H11NO2 | CID 6993891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pangoo.biz [pangoo.biz]

- 24. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 29. nbinno.com [nbinno.com]

- 30. nbinno.com [nbinno.com]

- 31. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclopropylpropanoic acid, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its rigid cyclopropyl moiety imparts unique conformational constraints, making it a valuable building block for creating novel peptides and peptidomimetics with enhanced metabolic stability and specific biological activities. The hydrochloride salt form of this amino acid is often preferred for its improved solubility and stability, facilitating its use in various synthetic and biological applications.

This technical guide provides a comprehensive overview of the structure and synthesis of 2-Amino-2-cyclopropylpropanoic acid hydrochloride, offering insights into its chemical properties and detailed methodologies for its preparation. The content is tailored for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical sciences, aiming to provide a practical and in-depth resource.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₂ClNO₂ | [1][2] |

| IUPAC Name | 2-amino-2-cyclopropylpropanoic acid;hydrochloride | [1][2] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | White to off-white solid (expected) | N/A |

| Solubility | Soluble in water (expected) | N/A |

| Stereochemistry | Exists as (R) and (S) enantiomers | [1][2] |

Structural Elucidation

The structure of 2-Amino-2-cyclopropylpropanoic acid hydrochloride features a central quaternary carbon atom bonded to an amino group, a carboxylic acid group, a methyl group, and a cyclopropyl ring. The presence of the cyclopropyl ring introduces significant steric hindrance and conformational rigidity, which are key to its utility in designing molecules with specific three-dimensional structures. The hydrochloride salt is formed by the protonation of the amino group.

The molecule possesses a chiral center at the α-carbon, and therefore exists as a pair of enantiomers, (R)-2-amino-2-cyclopropylpropanoic acid and (S)-2-amino-2-cyclopropylpropanoic acid. The specific stereoisomer can have a profound impact on the biological activity of molecules into which it is incorporated.

Synthesis of 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride

The synthesis of α,α-disubstituted amino acids, such as 2-Amino-2-cyclopropylpropanoic acid, presents a unique set of challenges due to the steric hindrance around the quaternary carbon. Several synthetic strategies can be employed, with the Strecker synthesis and the Bucherer-Bergs reaction being two of the most classical and adaptable methods. For the synthesis of enantiomerically pure forms, asymmetric approaches utilizing chiral auxiliaries are necessary.

Racemic Synthesis via Strecker Reaction

The Strecker synthesis is a versatile method for the preparation of α-amino acids from a ketone, ammonia, and cyanide.[3][4]

Reaction Scheme:

Figure 1: General workflow for the Strecker synthesis of this compound.

Step-by-Step Protocol:

Step 1: Formation of 2-Amino-2-cyclopropylpropanenitrile [3][5]

-

In a well-ventilated fume hood, a solution of ammonium chloride (NH₄Cl) in water is prepared.

-

Cyclopropyl methyl ketone is added to the aqueous ammonia solution.

-

A solution of potassium cyanide (KCN) in water is added dropwise to the mixture while maintaining a low temperature (e.g., 0-5 °C) with an ice bath. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

The reaction mixture is stirred at room temperature for several hours to allow for the formation of the α-aminonitrile.

-

The product can be extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 2-Amino-2-cyclopropylpropanenitrile.

Step 2: Hydrolysis to 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride [4]

-

The crude α-aminonitrile is treated with a strong acid, such as concentrated hydrochloric acid.

-

The mixture is heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid and the ammonium salt of the amino group.

-

After cooling, the reaction mixture is concentrated under reduced pressure to remove excess HCl and water.

-

The resulting solid is the crude 2-Amino-2-cyclopropylpropanoic acid hydrochloride.

Purification:

The crude product can be purified by recrystallization.[6] A suitable solvent system would be a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble (like diethyl ether or hexane) to induce crystallization upon cooling.

Asymmetric Synthesis Using a Chiral Auxiliary

To obtain enantiomerically pure 2-Amino-2-cyclopropylpropanoic acid, an asymmetric synthesis approach is required. One common strategy involves the use of a chiral auxiliary, such as a derivative of (R)-phenylglycine amide, to direct the stereoselective addition of cyanide in a Strecker-type reaction.[7]

Conceptual Workflow:

Figure 2: Conceptual workflow for the asymmetric synthesis of this compound using a chiral auxiliary.

Experimental Rationale:

The chiral auxiliary reacts with the cyclopropyl methyl ketone to form a chiral imine. The stereocenter on the auxiliary directs the nucleophilic attack of the cyanide source (e.g., trimethylsilyl cyanide, TMSCN) to one face of the imine, leading to the formation of a diastereomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile and cleavage of the chiral auxiliary yields the enantiomerically enriched amino acid. The diastereomers can often be separated by chromatography or crystallization, allowing for the isolation of a single enantiomer.

Characterization

The structure and purity of the synthesized 2-Amino-2-cyclopropylpropanoic acid hydrochloride would be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methyl protons (a singlet), and the protons of the amino and carboxylic acid groups (which may be broad and their chemical shifts dependent on the solvent and concentration).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary α-carbon, the carboxylic acid carbon, the methyl carbon, and the carbons of the cyclopropyl ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium group, and the C=O stretch of the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a peak corresponding to the protonated molecule [M+H]⁺.

Conclusion

2-Amino-2-cyclopropylpropanoic acid hydrochloride is a valuable synthetic building block with significant potential in drug discovery and development. Its synthesis, while requiring careful consideration of stereochemistry, can be achieved through established methodologies such as the Strecker synthesis. The development of asymmetric routes allows for the preparation of enantiomerically pure forms, which is crucial for the synthesis of chiral drugs. The detailed understanding of its structure and synthetic pathways provided in this guide serves as a foundational resource for researchers working with this and related cyclopropyl-containing amino acids.

References

-

NROChemistry. Strecker Synthesis. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. (R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride. [Link]

-

PubChem. (2R)-2-amino-2-cyclopropylpropanoic acid. [Link]

-

PubMed. Three-component Synthesis of Alpha,beta-Cyclopropyl-Gamma-Amino Acids. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Grokipedia. Strecker amino acid synthesis. [Link]

-

ResearchGate. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Link]

-

ACS Publications. Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. [Link]

-

PubMed. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]

-

Organic Letters. Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Purdue e-Pubs. Asymmetric synthesis of alpha-amino acids using a chiral catalyst. [Link]

-

PMC. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]

-

PubMed. Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

Drexel University. Asymmetric strecker synthesis using enantiopure sulfinimines: A convenient synthesis of α-amino acids. [Link]

- Google Patents. Process for purifying long chain amino acids.

-

Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

- Google Patents.

-

Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]

-

MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

-

Quora. How can you convert propanoic acid to 2 amino propanoic acid?. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... [Link]

-

Arkivoc. Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing periphe. [Link]

-

PubMed. Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. [Link]

- Google Patents.

Sources

- 1. (R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride | C6H12ClNO2 | CID 24728647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-amino-2-cyclopropylpropanoic acid | C6H11NO2 | CID 6993891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

- 7. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-2-cyclopropylpropanoic acid HCl

Introduction

2-Amino-2-cyclopropylpropanoic acid hydrochloride (HCl) is a non-proteinogenic amino acid, a class of molecules gaining significant traction in medicinal chemistry and drug development.[1] Its unique structure, featuring a cyclopropyl group at the alpha-position, imparts conformational rigidity and novel steric and electronic properties. These characteristics make it a valuable building block for creating peptidomimetics and other complex molecules with potentially enhanced metabolic stability or biological activity.[2]

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. Parameters such as solubility, acidity (pKa), lipophilicity, and stability govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive overview of the core physicochemical characteristics of 2-Amino-2-cyclopropylpropanoic acid HCl, outlines authoritative analytical methodologies for their determination, and offers expert insights into the interpretation of this data for research and development professionals.

Section 1: Core Physicochemical Properties

The foundational step in utilizing any chemical entity is to understand its fundamental properties. For this compound, a combination of supplier-provided data and computational predictions forms the basis of our current knowledge. It is critical to note that many properties listed in public databases are computed and await experimental verification.

Identity and Structure

-

IUPAC Name: 2-Amino-2-cyclopropylpropanoic acid hydrochloride

-

CAS Number: 88807-89-0[3]

-

Molecular Formula: C6H12ClNO2[4]

-

Structure:

Summary of Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of 2-Amino-2-cyclopropylpropanoic acid and its hydrochloride salt. Researchers are strongly encouraged to perform experimental verification for critical parameters.

| Property | Value / Information | Method / Source |

| Molecular Weight | 165.62 g/mol | Calculated[5] |

| Appearance | White to off-white solid | Typical for amino acid HCl salts[6] |

| Purity | ≥96% | Supplier Specification[4] |

| Melting Point | Tends to decompose in the 200-300°C range | General property of amino acids[6] |

| Water Solubility | Expected to be soluble | General property of amino acid HCl salts[6] |

| pKa (Carboxyl) | ~2 | Predicted (Typical for α-amino acids)[7] |

| pKa (Ammonium) | ~9-10 | Predicted (Typical for α-amino acids)[7] |

| XLogP3 | -2.4 (for free base) | Computed by PubChem[8] |

| Storage | Inert atmosphere, room temperature | Supplier Recommendation[5] |

Section 2: Analytical Characterization Workflows

To ensure the quality, consistency, and performance of this compound in a research setting, a robust analytical framework is essential. The following sections provide validated, step-by-step protocols for determining key physicochemical parameters.

Overall Characterization Strategy

A logical workflow ensures that foundational properties are confirmed before more complex and time-consuming analyses are undertaken. The initial steps should always confirm identity and purity, which are prerequisites for meaningful measurements of other parameters.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 49607-01-4 | MFCD06659109 | D-Cyclopropylglycine [aaronchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 88807-89-0|2-Amino-2-cyclopropylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. fau.edu [fau.edu]

- 8. (2R)-2-amino-2-cyclopropylpropanoic acid | C6H11NO2 | CID 6993891 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-2-cyclopropylpropanoic acid HCl (CAS 88807-89-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-2-cyclopropylpropanoic acid hydrochloride (CAS 88807-89-0), a non-proteinogenic amino acid with significant potential in medicinal chemistry and drug discovery. While specific data for this compound is limited in publicly accessible literature, this document synthesizes information from related cyclopropyl-containing amino acids and general principles of medicinal chemistry to offer valuable insights for researchers.

Introduction: The Role of Unnatural Amino Acids in Drug Discovery

The landscape of pharmaceutical research is in a constant state of evolution, driven by the quest for more effective, selective, and safer therapeutic agents.[1] In this pursuit, unnatural amino acids (UAAs) have emerged as powerful building blocks, offering a vast chemical space beyond the confines of the 20 canonical amino acids that form the basis of proteins.[1][2] These non-proteinogenic amino acids can be incorporated into peptides and other molecules to enhance their therapeutic properties.[][4] The inclusion of UAAs can lead to improved stability, bioavailability, and target specificity, overcoming some of the inherent limitations of natural peptide-based drugs.[][5] More than 110 FDA-approved drugs contain unnatural amino acids, highlighting their clinical significance.[2][5]

2-Amino-2-cyclopropylpropanoic acid HCl belongs to this promising class of molecules. Its defining feature is the cyclopropyl group, a small, strained ring system that imparts unique conformational and metabolic properties.[6][7]

Physicochemical Properties and Characterization

| Property | Inferred Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C6H12ClNO2 | Based on the chemical structure of 2-amino-2-cyclopropylpropanoic acid and its hydrochloride salt. |

| Molecular Weight | 165.62 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for amino acid hydrochlorides. |

| Solubility | Likely soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form generally increases aqueous solubility. Amino acids are often soluble in polar solvents. |

| Stability | Expected to be stable under standard laboratory conditions. Should be stored in a cool, dry place.[8] | Amino acid hydrochlorides are generally stable solids.[8] The cyclopropyl group is relatively resistant to metabolic degradation.[6][7] |

| pKa | Two pKa values are expected: one for the carboxylic acid group (around 2-3) and one for the amino group (around 9-10). | These are typical pKa ranges for alpha-amino acids. |

Note: These properties are largely inferred and should be confirmed experimentally.

Analytical Characterization

The characterization of this compound would typically involve a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the chemical structure. The 1H NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methyl group, and the amino group protons.[9]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment. Due to the lack of a strong chromophore, derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) would likely be necessary for sensitive UV or fluorescence detection.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid, amine hydrochloride, and C-H bonds of the cyclopropyl ring.

The Significance of the Cyclopropyl Moiety

The cyclopropane ring is a key feature of this molecule, bestowing several advantageous properties for drug design:

-

Conformational Rigidity: The three-membered ring structure restricts the molecule's conformation, which can lead to a more defined three-dimensional shape.[6] This "pre-organization" can enhance binding affinity and selectivity for a biological target.[6]

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic enzymes, such as cytochrome P450s, compared to linear alkyl chains.[6][7] This can increase the in vivo half-life of a drug candidate.[6][7]

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Applications in Drug Discovery and Development

Given its structure as an unnatural amino acid, this compound is a valuable building block for a range of therapeutic applications.

Peptide and Peptidomimetic Therapeutics

The incorporation of this amino acid into peptide sequences can enhance their drug-like properties.[11]

-

Increased Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in the body. The steric hindrance provided by the cyclopropyl and methyl groups at the alpha-carbon can protect the adjacent peptide bonds from enzymatic cleavage.[6][12]

-

Constrained Conformations: The rigid cyclopropyl group can help to lock the peptide backbone into a specific conformation that is optimal for binding to its target receptor or enzyme.[11][12]

Caption: Incorporation of 2-Amino-2-cyclopropylpropanoic acid into a peptide.

Enzyme Inhibitors

The unique structure of this amino acid makes it a candidate for designing enzyme inhibitors. The cyclopropyl group can interact with the active site of an enzyme, potentially leading to potent and selective inhibition.[13]

Neurological Disorders

Some cyclopropane-containing compounds have shown activity in the central nervous system. Further investigation into the effects of 2-Amino-2-cyclopropylpropanoic acid and its derivatives on neurotransmitter systems could reveal new therapeutic avenues for neurological or psychiatric conditions.[13]

Synthesis and Chemical Reactivity

While a specific, published synthesis for CAS 88807-89-0 was not identified in the initial searches, general methods for the synthesis of cyclopropyl amino acids can be adapted. A plausible synthetic route could involve the cyclopropanation of a dehydroalanine derivative.[14][15]

Caption: A potential synthetic workflow for this compound.

The primary amino group and the carboxylic acid group are the main sites of chemical reactivity, allowing for standard peptide coupling reactions and other modifications. The hydrochloride salt can be easily converted to the free amino acid by treatment with a mild base.

Experimental Protocols

General Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] For long-term storage, refrigeration at 2-8°C is recommended.[16] For solutions, storage at -20°C or -80°C in aliquots is advisable to prevent degradation from repeated freeze-thaw cycles.[17]

Preparation of a Stock Solution

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the compound in a clean, dry vial.

-

Add the appropriate solvent (e.g., sterile water, PBS, or DMSO) to the desired concentration.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter for sterile applications.

-

Store the stock solution in aliquots at -20°C or -80°C.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed using a solution of piperidine in a suitable solvent like DMF.

-

Activation: The carboxylic acid of 2-Amino-2-cyclopropylpropanoic acid (as the free base) is activated using a coupling reagent such as HBTU, HATU, or DIC/HOBt in a solvent like DMF or NMP.

-

Coupling: The activated amino acid solution is added to the deprotected, resin-bound peptide, and the reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test. Double coupling may be necessary due to the steric hindrance of the α,α-disubstitution.[11]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

These steps are repeated for each subsequent amino acid in the peptide sequence.

Future Perspectives

The unique structural features of this compound position it as a valuable tool in the ongoing development of novel therapeutics. As our understanding of the structure-activity relationships of peptides and small molecules deepens, the strategic incorporation of conformationally constrained, metabolically stable building blocks like this will become increasingly important. Future research will likely focus on the synthesis of a wider array of derivatives of this amino acid and their evaluation in various biological assays to unlock their full therapeutic potential.

References

- D. K. Singh, P. Kumar, A. Kumar, et al., "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery," Journal of Medicinal Chemistry, vol. 64, no. 19, pp. 14195-14246, 2021.

- V. K. Singh, R. K. Singh, and S. B. Singh, "Unnatural Amino Acids in FDA-Approved Drugs," ACS Medicinal Chemistry Letters, vol. 12, no. 1, pp. 1-10, 2021.

- J. A. T. Romero, S. H. L. Verhelst, "Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides," The Journal of Organic Chemistry, vol. 85, no. 3, pp. 1556-1566, 2020.

- M. C. Stammer, C. H.

- M. C. Stammer, C. H.

-

Pangoo.biz, "Shelf Life and Storage Requirements for Amino Acids: A Guide," [Online]. Available: [Link].

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.).

- The Biological Significance of Cyclopropane-Containing Amino Acids. (2026, January 6).

-

ResearchGate, "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids," [Online]. Available: [Link].

- M. A. T. D. L. F. Robert, et al., "Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates," Organic Letters, vol. 23, no. 2, pp. 412-416, 2021.

-

Longdom Publishing, "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications," [Online]. Available: [Link].

- 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applic

- J. A. T. Romero, S. H. L. Verhelst, "Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation Into Stapled Peptides," PubMed, 2020.

-

J. Shanu-Wilson, "Metabolism of cyclopropyl groups," Hypha Discovery Blogs, [Online]. Available: [Link].

- S. M. Rutherfurd, G. S. Gilani, "Amino acid analysis," Current Protocols in Protein Science, Chapter 11, Unit 11.9, 2009.

-

AAPPTEC, "Handling and Storage of Peptides - FAQ," [Online]. Available: [Link].

-

Shimadzu, "Analytical Methods for Amino Acids," [Online]. Available: [Link].

-

Wikipedia, "Cyclopropyl group," [Online]. Available: [Link].

-

Journal of the American Chemical Society, "Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects," [Online]. Available: [Link].

-

AminoAcids.com, "Total Hydrolyzed Amino Acid Analysis by HPLC," [Online]. Available: [Link].

-

PubChem, "(2R)-2-amino-2-cyclopropylpropanoic acid," [Online]. Available: [Link].

- A. S. K. Hashmi, et al., "A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks," Organic Letters, vol. 23, no. 10, pp. 3858-3862, 2021.

-

ResearchGate, "Synthesis of Amino Acids of Cyclopropylglycine Series," [Online]. Available: [Link].

-

PubChem, "(R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride," [Online]. Available: [Link].

-

Reddit, "Amino acid solution storage – please help," [Online]. Available: [Link].

-

Waters Corporation, "Comprehensive Guide to Hydrolysis and Analysis of Amino Acids," [Online]. Available: [Link].

- Zhamharyan A.G., et al., "Synthesis and Pharmacological Activity of S(-)

-

ResearchGate, "1 H NMR spectra of 2-amino-2 0...," [Online]. Available: [Link].

-

PubChem, "(2S)-2-amino-3-cyclopropylpropanoic acid," [Online]. Available: [Link].

- X. P. Zhang, et al., "Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids," Journal of the American Chemical Society, vol. 136, no. 4, pp. 1272-1275, 2014.

- This compound, 96% Purity, C6H12ClNO2, 1 gram. (n.d.).

-

ResearchGate, "How to convert amino acid to its hydrochloride?," [Online]. Available: [Link].

Sources

- 1. biosynth.com [biosynth.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. pangoo.biz [pangoo.biz]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 15. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 16. peptide.com [peptide.com]

- 17. reddit.com [reddit.com]

An In-Depth Technical Guide to 2-Amino-2-cyclopropylpropanoic Acid HCl: From Discovery to Drug Development Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-cyclopropylpropanoic acid hydrochloride, a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. We will delve into the historical context of its discovery, explore its synthesis in detail, and elucidate its unique chemical and biological properties. This guide will serve as a valuable resource for researchers seeking to leverage the unique structural and functional attributes of this compound in the design of novel therapeutics.

Introduction: The Significance of Conformational Constraint in Drug Design

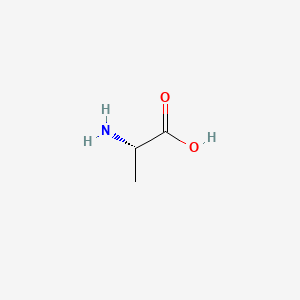

The precise three-dimensional arrangement of a molecule is a critical determinant of its biological activity. The incorporation of rigid structural elements into drug candidates can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target. The cyclopropyl group, a three-membered carbocycle, is a particularly effective conformational constraint. Its inherent ring strain and unique electronic properties can profoundly influence the physicochemical and pharmacological characteristics of a molecule.

2-Amino-2-cyclopropylpropanoic acid, a cyclopropyl analog of alanine, embodies these principles. By replacing the methyl group of alanine with a cyclopropyl ring, a significant degree of conformational rigidity is introduced at the α-carbon. This guide will explore the discovery, synthesis, and properties of this intriguing molecule, highlighting its potential as a valuable building block in the development of next-generation therapeutics.

Discovery and History: The Pioneering Work of C. H. Stammer

The exploration of cyclopropane-containing amino acids gained significant momentum in the 1980s, largely driven by the pioneering work of Professor Charles H. Stammer at the University of Georgia. Recognizing the potential of these conformationally restricted amino acids to enhance the stability and biological activity of peptides, his research group embarked on the synthesis and characterization of a variety of these novel compounds.

While a singular "discovery" paper for 2-Amino-2-cyclopropylpropanoic acid is not readily apparent, its origins can be traced to a series of patents and publications from Stammer's laboratory in the mid-1980s. A key patent, filed in 1984, described the synthesis of various cyclopropyl amino acids and their utility as enzyme inhibitors and for the stabilization of peptides against enzymatic degradation.[1] This foundational work was further detailed in a comprehensive 1990 review article in the journal Tetrahedron, which has become a cornerstone reference in the field.[2] This body of work laid the groundwork for the subsequent exploration of cyclopropyl amino acids in medicinal chemistry.

Physicochemical Properties

The hydrochloride salt of 2-Amino-2-cyclopropylpropanoic acid is typically a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H12ClNO2 | PubChem |

| Molecular Weight | 165.62 g/mol | PubChem |

| IUPAC Name | 2-amino-2-cyclopropylpropanoic acid hydrochloride | PubChem |

| Melting Point | Not reported | |

| Solubility | Soluble in water | General knowledge |

| pKa (amine) | ~9-10 (estimated) | General knowledge |

| pKa (acid) | ~2-3 (estimated) | General knowledge |

Synthesis of 2-Amino-2-cyclopropylpropanoic Acid HCl

The synthesis of 2-Amino-2-cyclopropylpropanoic acid has been approached through several routes. The methods developed in the Stammer laboratory often involved the cyclopropanation of dehydroamino acid precursors. A general, illustrative synthetic scheme is outlined below.

General Synthetic Approach: Cyclopropanation of a Dehydroalanine Derivative

A common strategy for the synthesis of α-cyclopropyl-α-amino acids involves the reaction of a dehydroalanine derivative with a cyclopropanating agent. This approach allows for the direct installation of the cyclopropyl ring at the α-position.

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative, step-by-step methodology for the synthesis. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and available starting materials.

Step 1: Synthesis of N-Acetyl-dehydroalanine Methyl Ester

-

To a solution of N-acetyl-L-serine methyl ester in an appropriate solvent (e.g., pyridine), add a dehydrating agent (e.g., p-toluenesulfonyl chloride).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield N-acetyl-dehydroalanine methyl ester.

Causality: The dehydration of the serine side chain is a critical step to introduce the double bond necessary for the subsequent cyclopropanation reaction. The choice of protecting groups for the amine and carboxylic acid is important to ensure compatibility with the reaction conditions.

Step 2: Cyclopropanation

-

To a solution of N-acetyl-dehydroalanine methyl ester in a suitable solvent (e.g., dichloromethane), add a solution of diazomethane in diethyl ether at 0°C.

-

Allow the reaction to proceed until the starting material is consumed (monitored by TLC).

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

-

Remove the solvent under reduced pressure to obtain the crude cyclopropanated product.

Causality: The 1,3-dipolar cycloaddition of diazomethane to the electron-deficient double bond of the dehydroalanine derivative forms a pyrazoline intermediate, which then extrudes nitrogen gas to form the cyclopropane ring. The use of a catalyst, such as a palladium or copper salt, can influence the stereoselectivity of the reaction.

Step 3: Hydrolysis and Salt Formation

-

Hydrolyze the methyl ester and N-acetyl group of the cyclopropanated intermediate by heating with aqueous hydrochloric acid (e.g., 6N HCl).

-

After the reaction is complete, cool the solution and remove the water under reduced pressure.

-

Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/ether) to obtain pure 2-Amino-2-cyclopropylpropanoic acid hydrochloride.

Causality: Acid hydrolysis is a standard method for the deprotection of both the ester and the N-acetyl group to yield the free amino acid. The use of hydrochloric acid directly affords the desired hydrochloride salt.

Biological Activity and Mechanism of Action

The incorporation of a cyclopropyl group at the α-position of an amino acid can have significant implications for its biological activity. The rigid nature of the cyclopropane ring can lock the side chain into a specific conformation, which can lead to enhanced or novel interactions with enzyme active sites or receptors.

While specific, in-depth pharmacological studies on 2-Amino-2-cyclopropylpropanoic acid are not extensively reported in publicly available literature, the broader class of cyclopropyl amino acids has been investigated for various biological activities.

-

Enzyme Inhibition: As mentioned in the early patents by Stammer, cyclopropyl amino acids are useful as enzyme inhibitors.[1] The strained cyclopropane ring can mimic the transition state of an enzymatic reaction or introduce steric hindrance that prevents substrate binding.

-

Peptide Stabilization: The conformational constraint imposed by the cyclopropyl group can protect adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[1]

Further research is warranted to fully elucidate the specific enzyme inhibitory profile and mechanism of action of 2-Amino-2-cyclopropylpropanoic acid.

Applications in Drug Discovery and Development

The unique properties of 2-Amino-2-cyclopropylpropanoic acid make it a valuable building block for medicinal chemists.

Incorporation into Peptidomimetics

By replacing natural amino acids with 2-Amino-2-cyclopropylpropanoic acid in a peptide sequence, researchers can introduce conformational rigidity. This can lead to:

-

Enhanced Receptor Binding: Pre-organizing the peptide into its bioactive conformation can increase its affinity for its target receptor.

-

Improved Selectivity: The constrained conformation may disfavor binding to off-target receptors, leading to a better side-effect profile.

-

Increased Proteolytic Stability: As discussed, the cyclopropyl group can sterically hinder the action of proteases.

Figure 2: Conceptual illustration of enhanced receptor binding with a cyclopropyl-containing peptide.

Scaffold for Small Molecule Drug Design

Beyond peptides, the 2-amino-2-cyclopropylpropanoic acid core can serve as a rigid scaffold for the development of novel small molecule therapeutics. The cyclopropyl group can be used to orient appended functional groups in a precise manner to optimize interactions with a biological target.

Conclusion and Future Perspectives

This compound, a product of the pioneering research into conformationally constrained amino acids, continues to be a molecule of significant interest. Its unique structural features offer a powerful tool for medicinal chemists to address key challenges in drug design, including potency, selectivity, and metabolic stability. While its own specific biological activities are an area ripe for further investigation, its utility as a building block in the creation of more effective and safer therapeutics is well-established. Future research will likely focus on the development of more efficient and stereoselective synthetic routes and a deeper exploration of its pharmacological potential.

References

- Stammer, C. H. (1990). Cyclopropane amino acids: 2,3- and 3,4-Methanoamino acids. Tetrahedron, 46(7), 2231-2254.

-

PubChem. (n.d.). (2R)-2-amino-2-cyclopropylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. U.S. Patent No. 4,590,292. Washington, DC: U.S.

- Mapelli, C., Kimura, H., & Stammer, C. H. (1986). Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. International journal of peptide and protein research, 28(4), 347–359.

- Burgess, K., Ho, K. K., & Moye-Sherman, D. (1994). Asymmetric Syntheses of 2,3-Methanoamino Acids. Synlett, 1994(08), 575-583.

- Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Stereoselective synthesis of quaternary α-amino acids. Part 2: Cyclic compounds. Tetrahedron: Asymmetry, 11(4), 645-732.

- Gnad, F., & Reiser, O. (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 103(4), 1603-1624.

Sources

biological activity of 2-Amino-2-cyclopropylpropanoic acid HCl

An In-Depth Technical Guide to the Biological Activity of 2-Amino-2-cyclopropylpropanoic Acid HCl: A Focus on Acetyl-CoA Carboxylase Inhibition

Abstract

This technical guide provides a comprehensive analysis of the , a non-proteinogenic amino acid with significant therapeutic potential. The rigid cyclopropyl moiety imparts unique conformational stability, making it a valuable scaffold in medicinal chemistry.[1] The primary mechanism of action explored herein is the inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo fatty acid synthesis.[2][3] By targeting ACC, this compound presents a promising strategy for intervening in disease states characterized by metabolic dysregulation, such as cancer and nonalcoholic steatohepatitis (NASH). This guide details the underlying biochemistry of ACC, provides robust experimental protocols for evaluating inhibitory activity, and discusses the therapeutic implications for drug development professionals.

Introduction to 2-Amino-2-cyclopropylpropanoic Acid

Chemical Properties and Structure

2-Amino-2-cyclopropylpropanoic acid is a synthetic amino acid analog. The hydrochloride (HCl) salt form is commonly used in research settings to enhance stability and aqueous solubility. The defining feature of this molecule is the cyclopropyl group attached to the alpha-carbon. This three-membered ring introduces significant conformational rigidity, which is a highly desirable trait in drug design.[1] This rigidity can lead to improved binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.

| Property | Value |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol [4][5] |

| Alternate Names | 2-cyclopropylalanine[6] |

| Key Structural Feature | Cyclopropyl ring at α-carbon |

Significance in Drug Discovery

Non-proteinogenic amino acids, such as 2-Amino-2-cyclopropylpropanoic acid, are critical tools in modern medicinal chemistry. Their incorporation into peptides can induce specific secondary structures and improve metabolic stability by resisting degradation by proteases.[7] As standalone small molecules, their unique shapes allow for the exploration of novel chemical space and the development of highly specific enzyme inhibitors.[1]

Primary Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACC)

The most significant reported biological activity for compounds of this class is the inhibition of Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3][8] This reaction is the first committed step in the de novo lipogenesis (DNL) pathway.

The Central Role of ACC in Metabolism

ACC plays a pivotal role in regulating cellular energy balance. The product of the ACC-catalyzed reaction, malonyl-CoA, is a critical building block for the synthesis of long-chain fatty acids.[9] Furthermore, malonyl-CoA acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation.[3] Therefore, the activity of ACC directly controls the balance between fatty acid synthesis and fatty acid breakdown.

The Two Isoforms: ACC1 and ACC2

In mammals, two main isoforms of ACC exist:

-

ACC1: Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue. It is mainly responsible for generating the malonyl-CoA pool for fatty acid synthesis.[3][9]

-

ACC2: Found on the outer mitochondrial membrane, where its primary role is to produce malonyl-CoA to regulate CPT-1 and thus control fatty acid oxidation.[3][9]

Dual inhibition of both ACC1 and ACC2 is a therapeutic strategy aimed at simultaneously shutting down fatty acid production and promoting fatty acid consumption.[10][11]

Caption: The dual role of ACC in fatty acid metabolism and its inhibition.

Downstream Cellular Consequences of ACC Inhibition

Inhibiting ACC with a molecule like 2-Amino-2-cyclopropylpropanoic acid is predicted to have profound effects on cellular metabolism:

-

Decreased De Novo Lipogenesis: Reduced production of malonyl-CoA starves the fatty acid synthase (FASN) enzyme of its substrate, thereby suppressing the synthesis of new fatty acids.[11][12] This is particularly relevant in cancer cells, which often exhibit elevated rates of DNL to support rapid proliferation.[2][12]

-

Increased Fatty Acid Oxidation: Lower levels of malonyl-CoA relieve the inhibition of CPT-1, allowing for increased transport of fatty acids into the mitochondria to be burned for energy.[8]

-

Cell Cycle Arrest and Apoptosis: In cancer cells, the disruption of lipid metabolism can lead to cell cycle arrest, typically at the G0/G1 phase, and induce programmed cell death (apoptosis).[2][11]

Experimental Protocols for Evaluating Biological Activity

To validate the as an ACC inhibitor, a multi-step experimental approach is required, moving from direct enzyme inhibition to cellular effects.

In Vitro Enzymatic Assay for ACC Inhibition

Causality: The most direct method to confirm ACC inhibition is to measure the enzymatic activity in the presence of the compound. The ACC reaction consumes ATP to produce ADP. Therefore, a luciferase-based system that quantifies ADP production provides a highly sensitive and robust readout of enzyme activity.[13]

Protocol: ADP-Glo™ Kinase Assay (Adapted for ACC)

-

Reagent Preparation:

-

Prepare ACC Assay Buffer: 50 mM HEPES, 25 mM MgCl₂, 25 mM Sodium Citrate, 1 mM DTT, 0.5 mM ATP, 25 mM KHCO₃, and 0.2 mM Acetyl-CoA.

-

Reconstitute recombinant human ACC1 or ACC2 enzyme in assay buffer.

-

Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute into the assay buffer. Include a known ACC inhibitor (e.g., CP-640186) as a positive control and a DMSO-only vehicle control.[2]

-

-

Enzymatic Reaction:

-

In a 384-well plate, add 5 µL of the compound dilution or control.

-

Add 10 µL of the ACC enzyme solution to each well to initiate the reaction.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 15 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to the DMSO control.

-

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro ACC enzymatic inhibition assay.

Cell-Based Assay: De Novo Lipogenesis Measurement

Causality: To confirm that the compound inhibits ACC within a cellular context, it is essential to measure the rate of new fatty acid synthesis. This is achieved by providing cells with a stable isotope-labeled precursor, such as ¹³C-glucose, and measuring its incorporation into newly synthesized lipids using mass spectrometry.[12]

Protocol: ¹³C-Glucose Tracer Analysis

-

Cell Culture:

-

Plate cancer cells known for high lipogenic activity (e.g., A549 lung cancer, HepG2 liver cancer) in 6-well plates.[2]

-

Allow cells to adhere and grow to ~70% confluency.

-

-

Treatment:

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for 24 hours.

-

-

Isotope Labeling:

-

Replace the culture medium with fresh medium containing [U-¹³C₆]glucose.

-

Incubate for 8 hours.

-

-

Metabolite Extraction:

-

Wash cells with ice-cold saline.

-

Scrape cells into a methanol/water solution and perform lipid extraction using the Folch method (chloroform/methanol).

-

-

Analysis:

-

Derivatize the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Determine the fractional new synthesis of palmitate (C16:0) by measuring the ratio of ¹³C-labeled palmitate to total palmitate.

-

-

Data Analysis:

-

Compare the fractional synthesis in treated cells to the vehicle control to quantify the inhibition of de novo lipogenesis.[12]

-

Therapeutic Potential and Applications

The inhibition of ACC is a promising therapeutic strategy for several diseases.

Oncology

Many tumors exhibit a "lipogenic phenotype," characterized by high rates of DNL to produce lipids for new membranes and signaling molecules.[2][12] By inhibiting ACC, compounds like 2-Amino-2-cyclopropylpropanoic acid can cut off this crucial supply chain, leading to reduced tumor growth and enhanced viability.[11][12] This approach has shown preclinical efficacy in models of non-small cell lung cancer (NSCLC) and glioblastoma.[11][12]

Metabolic Diseases

In nonalcoholic steatohepatitis (NASH), excessive DNL in the liver contributes to steatosis (fat accumulation), inflammation, and fibrosis.[8] ACC inhibitors can directly address the root cause by reducing hepatic fat synthesis and promoting fat oxidation.[8][9] Clinical studies with other ACC inhibitors have demonstrated a reduction in liver triglycerides, supporting this therapeutic rationale.[9][14]

| Potential Indication | Therapeutic Rationale | Key Endpoints for Evaluation |

| Oncology | Inhibition of tumor growth by blocking lipid synthesis for proliferation.[12] | Reduced cell viability, induction of apoptosis, tumor growth inhibition in xenograft models.[2][12] |

| NASH/NAFLD | Reduction of hepatic steatosis and lipotoxicity.[8] | Decreased liver triglycerides, improved insulin sensitivity, reduced markers of inflammation and fibrosis.[8][9] |

| Metabolic Syndrome | Improved lipid profiles and whole-body energy expenditure. | Reduced plasma triglycerides, increased fat oxidation.[10] |

Conclusion and Future Directions

This compound represents a promising chemical entity whose biological activity is strongly linked to the inhibition of Acetyl-CoA Carboxylase. Its unique rigid structure makes it an excellent candidate for further optimization in drug discovery programs. The experimental frameworks provided in this guide offer a clear path for researchers to validate its mechanism of action and explore its therapeutic potential.

Future research should focus on:

-

Determining the selectivity for ACC1 versus ACC2 isoforms.

-

Conducting in vivo efficacy studies in relevant animal models of cancer and NASH.

-

Evaluating the pharmacokinetic and toxicological profile of the compound.

-

Exploring its use in combination with other standard-of-care therapies.

References

- Vertex AI Search. 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications.

- Chemchart. 2-amino-2-cyclopropylpropanoic acid (5687-72-9).

- Tandfonline. Full article: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.

- PubChem. (2R)-2-amino-2-cyclopropylpropanoic acid | C6H11NO2 | CID 6993891.

- PubChem. (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383.

- ACS Publications. Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation | Journal of Medicinal Chemistry.

- Reaction Biology. Carboxylase Assays Services.

- NIH. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models.

- NIH. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism?.

- PubMed. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells.

- PubMed. Ethylene Inhibition Reduces De Novo Shoot Organogenesis and Subsequent Plant Development from Leaf Explants of Solanum betaceum Cav.

- Research journals. Ethylene-Induced Inhibition of Root Growth Requires Abscisic Acid Function in Rice (Oryza sativa L.) Seedlings | PLOS Genetics.

- NIH. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation.

- NIH. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC.

- MDPI. To Fight or to Grow: The Balancing Role of Ethylene in Plant Abiotic Stress Responses.

- PubMed Central. Ethylene Biosynthesis and Signaling Networks - PMC.

- Frontiers. Acetyl-CoA Carboxylases and Diseases.

- PubMed. Acetyl-coenzyme A carboxylase inhibition reduces de novo lipogenesis in overweight male subjects: A randomized, double-blind, crossover study.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 4. (2R)-2-amino-2-cyclopropylpropanoic acid | C6H11NO2 | CID 6993891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-amino-2-cyclopropylpropanoic acid (5687-72-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Acetyl-coenzyme A carboxylase inhibition reduces de novo lipogenesis in overweight male subjects: A randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride, a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a cyclopropyl group, impart conformational rigidity, a property keenly sought in the design of novel therapeutics. This document details its chemical and physical properties, provides a theoretical framework for its characterization, and outlines a synthetic approach, grounding all information in authoritative sources.

Chemical Identity and Molecular Characteristics

2-Amino-2-cyclopropylpropanoic Acid Hydrochloride is a synthetic amino acid derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental handling and formulation.

Molecular Formula and Weight